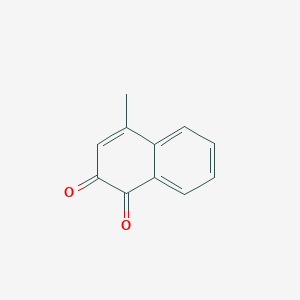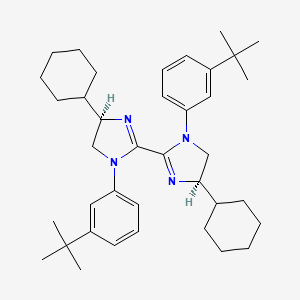
(4R,4'R)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-dicyclohexyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biimidazole core with bulky tert-butyl and cyclohexyl groups, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
(4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce fully reduced imidazole rings.
科学的研究の応用
Chemistry
In chemistry, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing catalytic activity in organic transformations.
Biology
In biological research, this compound may be explored for its potential interactions with biomolecules. Its structural features could enable it to bind to specific proteins or enzymes, making it a candidate for studying protein-ligand interactions.
Medicine
In medicine, the compound’s stability and reactivity might be leveraged for drug development. It could serve as a scaffold for designing new therapeutic agents with improved efficacy and selectivity.
Industry
In industrial applications, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can be used in the synthesis of advanced materials, such as polymers and coatings, due to its robust chemical properties.
作用機序
The mechanism of action of (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to modulate the activity of enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- (4R,4’R)-2,2’-(((3,5-Di-tert-butyl-4-methoxyphenyl)phosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
- tert-Butyl carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
Uniqueness
Compared to similar compounds, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole stands out due to its unique combination of bulky tert-butyl and cyclohexyl groups, which confer enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties.
特性
分子式 |
C38H54N4 |
|---|---|
分子量 |
566.9 g/mol |
IUPAC名 |
(4R)-1-(3-tert-butylphenyl)-2-[(4R)-1-(3-tert-butylphenyl)-4-cyclohexyl-4,5-dihydroimidazol-2-yl]-4-cyclohexyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C38H54N4/c1-37(2,3)29-19-13-21-31(23-29)41-25-33(27-15-9-7-10-16-27)39-35(41)36-40-34(28-17-11-8-12-18-28)26-42(36)32-22-14-20-30(24-32)38(4,5)6/h13-14,19-24,27-28,33-34H,7-12,15-18,25-26H2,1-6H3/t33-,34-/m0/s1 |
InChIキー |
NMMHJRBJYFVELK-HEVIKAOCSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC=C1)N2C[C@H](N=C2C3=N[C@@H](CN3C4=CC=CC(=C4)C(C)(C)C)C5CCCCC5)C6CCCCC6 |
正規SMILES |
CC(C)(C)C1=CC(=CC=C1)N2CC(N=C2C3=NC(CN3C4=CC=CC(=C4)C(C)(C)C)C5CCCCC5)C6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
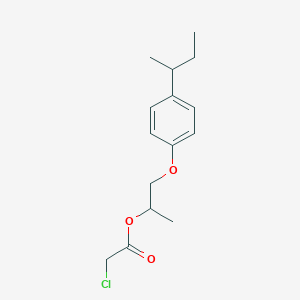

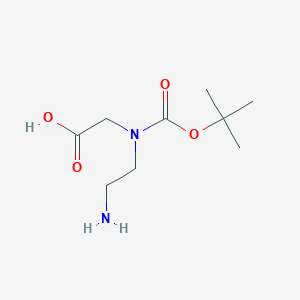
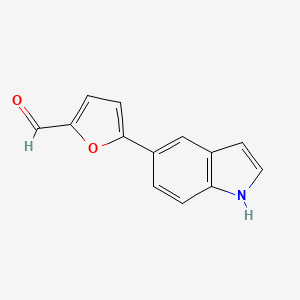

![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
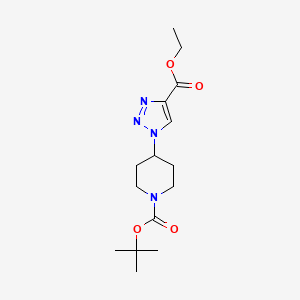
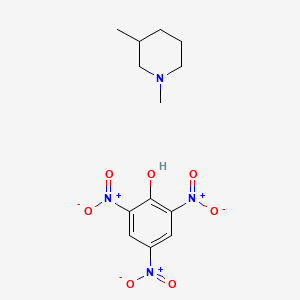
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
